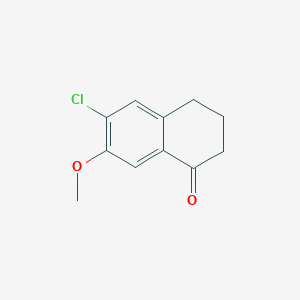

6-chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

6-Chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone derivative featuring a 3,4-dihydronaphthalenone (DHN) core substituted with chlorine (Cl) at position 6 and methoxy (OCH₃) at position 5. This compound is part of a broader class of 1-tetralones, which are structurally characterized by a partially saturated naphthalene ring system. DHN derivatives are pharmacologically significant due to their versatility in drug design, particularly in modulating neuroinflammatory, anticancer, and antimicrobial activities . The chloro and methoxy substituents enhance electronic and steric properties, influencing metabolic stability and target binding .

Properties

IUPAC Name |

6-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAXBHNVZJSHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC(=O)C2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with a suitable naphthalene derivative.

Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Methoxylation: The methoxy group at the 7th position can be introduced using methanol in the presence of a base like sodium methoxide.

Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

Major Products

Oxidation: Naphthoquinones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted naphthalenones.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions due to its structural features.

Medicine: Possible development of pharmaceutical agents targeting specific pathways.

Industry: Use in the production of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action for 6-chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of DHN derivatives are highly dependent on substituent type, position, and electronic nature. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Halogen Substituents : Chloro (Cl) and bromo (Br) improve lipophilicity and binding to hydrophobic protein pockets. Bromo derivatives (e.g., ) exhibit stronger van der Waals interactions but may increase molecular weight, affecting bioavailability .

- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) is electron-donating, enhancing resonance stability, while trifluoromethyl (CF₃) is electron-withdrawing, increasing electrophilicity .

- Positional Isomerism : The 5-chloro-6-methoxy isomer () shows distinct physicochemical properties compared to the 6-chloro-7-methoxy target compound, likely due to altered steric hindrance and electronic distribution.

Pharmacological Activity

Key Insights :

Biological Activity

6-Chloro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 169300-49-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiplasmodial properties, pharmacokinetics, and molecular interactions.

- Molecular Formula: C₁₁H₁₁ClO₂

- Molecular Weight: 210.66 g/mol

- Solubility: Moderately soluble in water (0.189 mg/ml) .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties.

Key Findings:

- The compound showed effective inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.2 to 5.7 μg/mL, outperforming standard antibiotics like cefazolin (MIC = 4.2 μg/mL) .

Table 1: Antibacterial Activity of this compound

| Bacteria | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.2 - 5.7 | Cefazolin | 4.2 |

| Escherichia coli | Not tested | Ciprofloxacin | 0.5 |

Antiplasmodial Activity

The compound has also shown promising results against malaria-causing parasites.

Key Findings:

- In vitro studies revealed that it has a potent effect against Plasmodium falciparum, with IC₅₀ values of 0.16 μg/mL for the chloroquine-sensitive strain and 0.12 μg/mL for the chloroquine-resistant strain .

Table 2: Antiplasmodial Activity of this compound

| Strain | IC₅₀ (μg/mL) | Comparison Drug | IC₅₀ (μg/mL) |

|---|---|---|---|

| P. falciparum 3D7 | 0.16 | Chloroquine | 0.33 |

| P. falciparum FCR-3 | 0.12 | Chloroquine | 0.06 |

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound induces oxidative stress and disrupts cellular membranes in bacterial and parasitic cells .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has high gastrointestinal absorption and is likely to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 (Yes) |

Case Studies

A recent study published in MDPI explored various naphthoquinones and their derivatives, including this compound, highlighting their potential as novel antibacterial and antimalarial agents . The study emphasized the importance of structural modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.